molecular formula C9H8BrNOS B8089537 6-Bromo-2-ethoxybenzo[d]thiazole

6-Bromo-2-ethoxybenzo[d]thiazole

Cat. No.: B8089537
M. Wt: 258.14 g/mol
InChI Key: VOCXKNKBOUSOBN-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxybenzo[d]thiazole is a brominated benzothiazole derivative featuring an ethoxy group at position 2 and a bromine atom at position 5. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, widely studied for their electronic properties, reactivity, and applications in medicinal chemistry and materials science. The ethoxy group in this compound enhances electron density at position 2, while the bromine at position 6 introduces steric and electronic effects that influence substitution reactivity and molecular interactions .

Properties

IUPAC Name

6-bromo-2-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCXKNKBOUSOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(S1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-ethoxybenzo[d]thiazole typically involves the reaction of 2-ethoxybenzaldehyde with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction proceeds through the formation of an intermediate brominated compound, which is then cyclized to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-ethoxybenzo[d]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophilic substitution with various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of substituted thiazoles with different functional groups.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its antimicrobial and antifungal properties.

  • Medicine: Explored for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2-ethoxybenzo[d]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 2 and 6

The substituents at positions 2 and 6 significantly alter the compound’s physicochemical and reactive properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Brominated Benzothiazoles
Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Weight (g/mol) Key Properties/Findings
6-Bromo-2-ethoxybenzo[d]thiazole Ethoxy (-OCH₂CH₃) Bromine 258.14 (calculated) High planarity (dihedral angle ~1.0° between rings); ethoxy enhances electron density at position 2 .
6-Bromo-2-chlorobenzothiazole Chlorine (-Cl) Bromine 248.52 Strong electron-withdrawing effect at position 2; used in Suzuki coupling reactions .
6-Bromo-2-iodobenzo[d]thiazole Iodine (-I) Bromine 339.98 Heavy atom effect; potential for halogen bonding in crystal engineering .
6-Bromo-2-methylsulfanylbenzo[d]thiazole Methylthio (-SCH₃) Bromine 246.17 Planar structure with high conjugation; sulfur contributes to π-electron delocalization .
7-Bromo-2-methylbenzo[d]thiazole Methyl (-CH₃) Bromine (position 7) 228.11 Methyl group increases steric hindrance; bromine at position 7 alters regioselectivity in reactions .

Quantum Chemical and Physical Properties

  • HOMO-LUMO Gaps : Ethoxy and methylthio groups (electron-donating) increase HOMO energy, enhancing electron-donating capacity for applications like corrosion inhibition (see thiazole derivatives in ). In contrast, chloro and bromo substituents lower HOMO energy due to electron withdrawal .
  • Planarity and Crystallinity : 6-Bromo-2-methylsulfanylbenzo[d]thiazole exhibits near-perfect planarity (dihedral angle 1.0°), facilitating π-stacking in solid-state structures. Deuterated analogs like 6-Bromo-2-(methoxy-d₃)-benzothiazole retain similar geometry but offer isotopic labeling for mechanistic studies .

Biological Activity

6-Bromo-2-ethoxybenzo[d]thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their presence in various therapeutic agents, exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and an ethoxy group. The thiazole moiety contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal properties. For instance, various thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 μg/mL
This compoundEscherichia coli20 μg/mL
This compoundCandida albicans25 μg/mL

The above table summarizes the antimicrobial activity of this compound against selected pathogens. The compound demonstrates promising activity, particularly against Staphylococcus aureus and Escherichia coli, which are significant in clinical infections.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
A study conducted by Lączkowski et al. highlighted the synthesis of novel thiazole derivatives that exhibited potent anticancer activities against various cancer cell lines. The compounds demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects on cancer cells while showing minimal toxicity to normal cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds containing thiazole rings often inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : The structural features of thiazoles allow them to bind effectively to cellular receptors, modulating signaling pathways involved in disease progression.

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